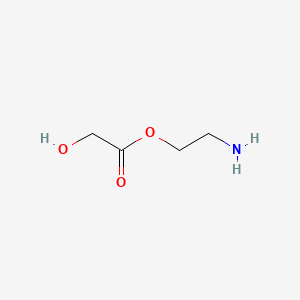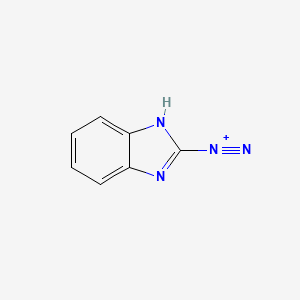
3,5,18-Trimethylcyclononadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,18-Trimethylcyclononadecan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclononadecane ring substituted with three methyl groups at positions 3, 5, and 18, and a ketone functional group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,18-Trimethylcyclononadecan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable linear precursor followed by selective methylation and oxidation steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate hydrogenation and other key steps in the synthesis. The process is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,18-Trimethylcyclononadecan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl groups can participate in electrophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3,5,18-Trimethylcyclononadecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3,5,18-Trimethylcyclononadecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methyl groups may also influence the compound’s hydrophobic interactions, affecting its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,18-Trimethylcyclononadecan-1-ol: Similar structure but with an alcohol group instead of a ketone.
3,5,18-Trimethylcyclononadecan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
3,5,18-Trimethylcyclononadecan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
3,5,18-Trimethylcyclononadecan-1-one is unique due to its specific substitution pattern and the presence of a ketone functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
65977-28-8 |
|---|---|
Molekularformel |
C22H42O |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
3,5,18-trimethylcyclononadecan-1-one |
InChI |
InChI=1S/C22H42O/c1-19-14-12-10-8-6-4-5-7-9-11-13-15-20(2)17-22(23)18-21(3)16-19/h19-21H,4-18H2,1-3H3 |
InChI-Schlüssel |
MEPYGJWDYAJRKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCCCCCCCC(CC(=O)CC(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


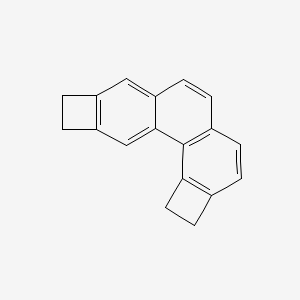
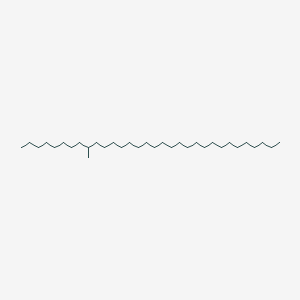

silane](/img/structure/B14469852.png)

![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
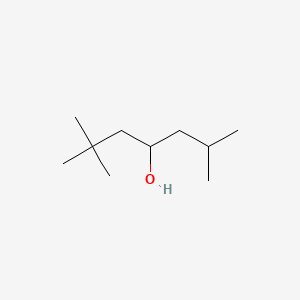
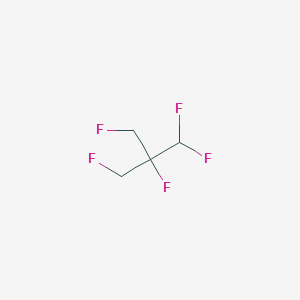

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)

